2-(5-bromo-1H-indol-1-yl)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]acetamide
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Overview
Description
2-(5-bromo-1H-indol-1-yl)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]acetamide is a complex organic compound that features both indole and imidazole moieties. These structures are known for their significant roles in medicinal chemistry and organic synthesis due to their biological activities and chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-1H-indol-1-yl)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]acetamide typically involves multi-step organic reactions. One common approach is the initial bromination of indole to form 5-bromoindole, followed by the acylation of the indole nitrogen with an appropriate acyl chloride to introduce the acetamide group. The imidazole moiety can be introduced through a nucleophilic substitution reaction using a suitable imidazole derivative .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(5-bromo-1H-indol-1-yl)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The bromine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while substitution reactions can introduce various functional groups at the bromine position .
Scientific Research Applications
2-(5-bromo-1H-indol-1-yl)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(5-bromo-1H-indol-1-yl)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]acetamide involves its interaction with specific molecular targets. The indole and imidazole moieties can bind to enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-bromo-1H-indol-1-yl)propanoic acid
- 2-(3-Formyl-1H-indol-1-yl)propanoic acid
- 3-(1H-Tetrazol-1-yl)propanoic acid
- 2-(1H-Benzimidazol-1-yl)propanoic acid hydrochloride
Uniqueness
2-(5-bromo-1H-indol-1-yl)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]acetamide is unique due to its specific combination of indole and imidazole structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H17BrN4O |
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Molecular Weight |
409.3 g/mol |
IUPAC Name |
2-(5-bromoindol-1-yl)-N-[4-(imidazol-1-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C20H17BrN4O/c21-17-3-6-19-16(11-17)7-9-25(19)13-20(26)23-18-4-1-15(2-5-18)12-24-10-8-22-14-24/h1-11,14H,12-13H2,(H,23,26) |
InChI Key |
FZVWCLNEXVZVMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)NC(=O)CN3C=CC4=C3C=CC(=C4)Br |
Origin of Product |
United States |
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